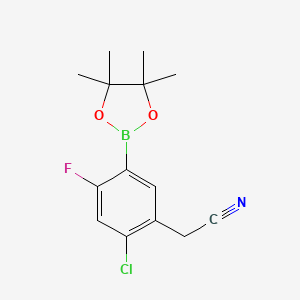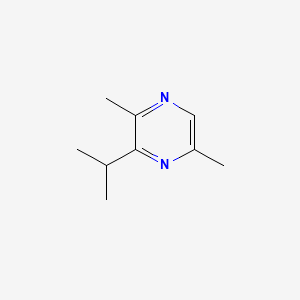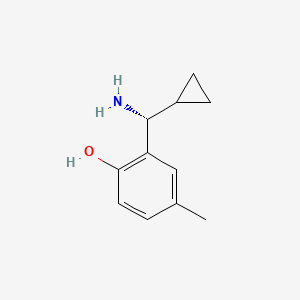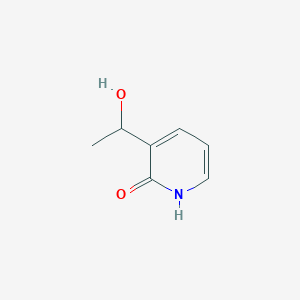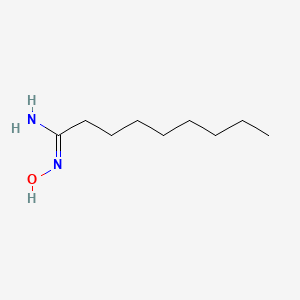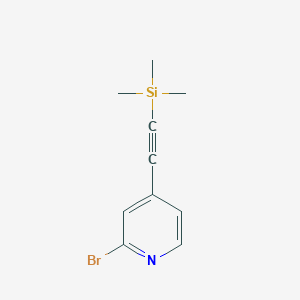
2-Bromo-4-((trimethylsilyl)ethynyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-((trimethylsilyl)ethynyl)pyridine is an organic compound with the molecular formula C10H12BrNSi. It is a derivative of pyridine, where the pyridine ring is substituted with a bromo group at the second position and a trimethylsilyl-ethynyl group at the fourth position. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a bromo-substituted pyridine and a trimethylsilyl-acetylene. The reaction conditions generally include the use of a palladium catalyst, such as palladium(II) chloride, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the Sonogashira coupling reaction for larger volumes. This includes ensuring efficient mixing, temperature control, and purification processes to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-((trimethylsilyl)ethynyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding ethynyl derivative.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Enhance the efficiency of the coupling reactions.
Bases: Such as triethylamine, used to deprotonate intermediates and drive reactions to completion.
Acids/Bases: For deprotection of the trimethylsilyl group.
Major Products
Substituted Pyridines: Formed through substitution reactions.
Coupled Products: Formed through further coupling reactions involving the ethynyl group.
Ethynyl Derivatives: Formed by deprotection of the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific electronic or structural properties.
Medicinal Chemistry: Explored for its potential in the development of pharmaceuticals due to its ability to undergo diverse chemical transformations.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine in chemical reactions involves the activation of the bromo and trimethylsilyl-ethynyl groups. The bromo group can undergo oxidative addition with palladium catalysts, facilitating cross-coupling reactions. The trimethylsilyl-ethynyl group can participate in nucleophilic substitution or deprotection reactions, allowing for further functionalization of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-ethynylpyridine: Lacks the trimethylsilyl group, making it less bulky and potentially more reactive in certain contexts.
4-((Trimethylsilyl)ethynyl)pyridine: Lacks the bromo group, limiting its ability to participate in certain cross-coupling reactions.
2-Bromo-4-((trimethylsilyl)ethynyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring, affecting its electronic properties and reactivity.
Uniqueness
2-Bromo-4-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of both a bromo and a trimethylsilyl-ethynyl group on the pyridine ring. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C10H12BrNSi |
|---|---|
Molekulargewicht |
254.20 g/mol |
IUPAC-Name |
2-(2-bromopyridin-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H12BrNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 |
InChI-Schlüssel |
WJXPTSIXMPVVPC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



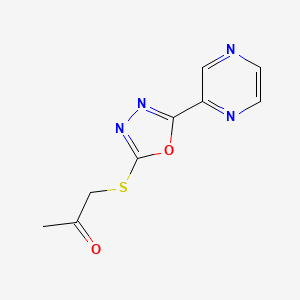
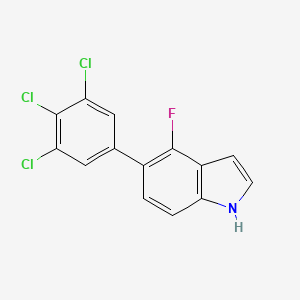
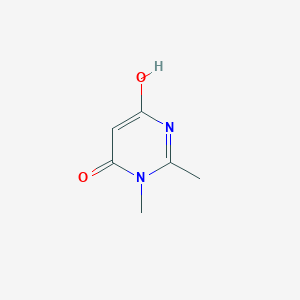
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)


